REACTION_SMILES
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[CH3:12][c:13]1[cH:14][cH:15][c:16]([C:17](=[O:18])[N:19]=[C:20]=[S:21])[cH:22][cH:23]1.[NH2:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][CH3:7])[cH:8][cH:9][cH:10][cH:11]1>>[NH:1]([c:2]1[c:3]([C:4](=[O:5])[NH:6][CH3:7])[cH:8][cH:9][cH:10][cH:11]1)[C:20]([NH:19][C:17]([c:16]1[cH:15][cH:14][c:13]([CH3:12])[cH:23][cH:22]1)=[O:18])=[S:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)N=C=S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1ccccc1N
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Name
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Type
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product
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Smiles
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CNC(=O)c1ccccc1NC(=S)NC(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |